

1H NMR Characterization of 4-(4-bromophenoxy)phenol: A Comparative Guide

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Compound of Interest

Compound Name: **4-(4-Bromophenoxy)phenol**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of **4-(4-bromophenoxy)phenol**. Due to the limited availability of experimentally derived public data for **4-(4-bromophenoxy)phenol**, this guide presents a detailed predicted 1H NMR data alongside experimental data for structurally related compounds, 4-phenoxyphenol and 4-bromophenol, to offer a valuable comparative analysis for researchers in the field.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for **4-(4-bromophenoxy)phenol** and the experimental data for 4-phenoxyphenol and 4-bromophenol. The data is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm), signal multiplicities, coupling constants (J) in Hertz (Hz), and integration values.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
4-(4-bromophenoxy)phenol	Ha	~7.45	Doublet	~9.0	2H
	Hb	~6.90	Doublet	~9.0	2H
	Hc	~6.85	Doublet	~9.0	2H
	Hd	~6.75	Doublet	~9.0	2H
	-OH	~5.0-6.0	Singlet	-	1H
4-Phenoxyphenol	Aromatic	6.80-7.30	Multiplet	-	9H
	-OH	5.34	Singlet	-	1H
4-Bromophenol	Aromatic	6.71, 7.31	Doublet	8.8	2H, 2H
	-OH	5.13	Singlet	-	1H

Note: The data for **4-(4-bromophenoxy)phenol** is predicted based on structure-activity relationships and comparison with similar compounds. The exact chemical shifts and coupling constants may vary in an experimental setting.

Structural and Signaling Pathway Visualization

The chemical structure of **4-(4-bromophenoxy)phenol** with the assigned protons is depicted below. This visualization aids in correlating the predicted 1H NMR signals to the specific protons in the molecule.

Figure 1. Chemical structure of **4-(4-bromophenoxy)phenol** with proton assignments.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ^1H NMR spectrum of **4-(4-bromophenoxy)phenol**.

Objective: To obtain a high-resolution ^1H NMR spectrum of **4-(4-bromophenoxy)phenol** for structural elucidation and purity assessment.

Materials:

- **4-(4-bromophenoxy)phenol** sample
- Deuterated chloroform (CDCl_3) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials
- NMR Spectrometer (e.g., 400 MHz or higher)

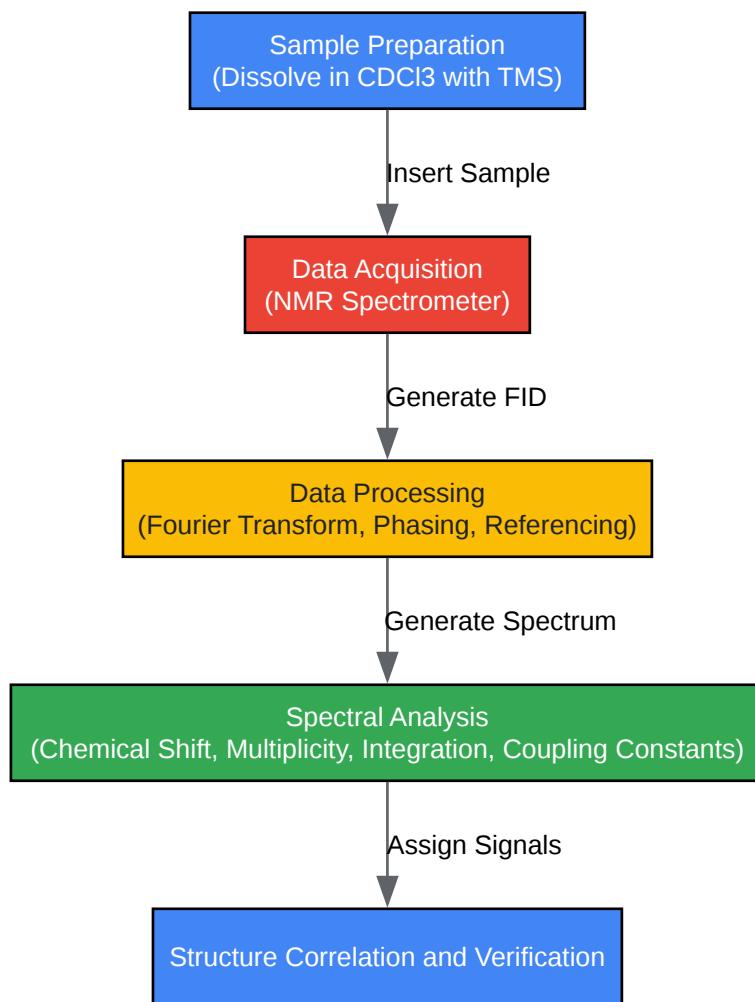
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the **4-(4-bromophenoxy)phenol** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing TMS in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Transfer the solution into a 5 mm NMR tube using a pipette.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.

- Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ^1H frequency.
- Data Acquisition:
 - Set the appropriate acquisition parameters. A standard set of parameters for a 400 MHz spectrometer would be:
 - Pulse width: ~30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be increased for dilute samples)
 - Spectral width: -2 to 12 ppm
 - Acquire the free induction decay (FID) data.
- Data Processing:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Phase the spectrum to obtain pure absorption peaks.
 - Reference the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the peaks to determine the relative number of protons for each signal.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Logical Workflow for ^1H NMR Analysis

The following diagram illustrates the logical workflow involved in the ^1H NMR characterization of a compound like **4-(4-bromophenoxy)phenol**.



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Figure 2. Workflow for ^1H NMR characterization.

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